(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride
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Overview
Description
(2S,4s,5S)-5-Aminospiro[33]heptane-2-carboxylic acid hydrochloride is a spirocyclic amino acid derivative Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a rigid and constrained molecular framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic amino acids like (2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride typically involves multi-step processes. One common method includes the construction of the spirocyclic scaffold through ring closure reactions of corresponding 1,3-bis-electrophiles with 1,1-bis-nucleophiles . Another approach involves [2+2] cycloadditions between dichloroketene and olefins, followed by successive functional group modifications .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to achieve higher yields and purity. This may include the use of automated synthesis equipment and advanced purification techniques like chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert certain functional groups into others, such as reducing ketones to alcohols.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of rigid molecular frameworks on biological systems.
Mechanism of Action
The mechanism by which (2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride exerts its effects involves its interaction with biological targets. The rigid spirocyclic structure allows for precise spatial arrangement of functional groups, which can enhance binding affinity and selectivity for specific molecular targets. This can lead to pronounced biological activity, making it a valuable compound in drug design .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue of ornithine, another spirocyclic amino acid.
2-Azaspiro[3.3]heptane-6-carboxylic acid: An analogue of gamma-aminobutyric acid (GABA), used in medicinal chemistry.
Uniqueness
What sets (2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride apart is its specific stereochemistry and the presence of the amino group, which can participate in a variety of chemical reactions and interactions with biological targets. This makes it a versatile and valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H14ClNO2 |
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Molecular Weight |
191.65 g/mol |
IUPAC Name |
(7S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6-1-2-8(6)3-5(4-8)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H/t5?,6-,8?;/m0./s1 |
InChI Key |
ICOMIOZHJJEDDB-NJCIUDBASA-N |
Isomeric SMILES |
C1CC2([C@H]1N)CC(C2)C(=O)O.Cl |
Canonical SMILES |
C1CC2(C1N)CC(C2)C(=O)O.Cl |
Origin of Product |
United States |
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